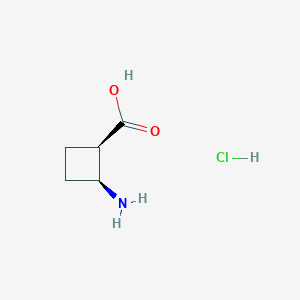

cis-2-Aminocyclobutanecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-aminocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUYWOJGABHCAO-HJXLNUONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Aminocyclobutanecarboxylic Acid Hydrochloride: A Constrained Building Block for Advanced Chemical Synthesis

Introduction: The Significance of Conformational Constraint

In the landscape of modern drug discovery and materials science, the principle of conformational constraint has emerged as a powerful tool for imparting desirable properties to molecular entities. By restricting the rotational freedom of a molecule, researchers can enhance binding affinity to biological targets, improve metabolic stability, and pre-organize molecular scaffolds into predictable secondary structures. cis-2-Aminocyclobutanecarboxylic acid, a non-proteinogenic cyclic β-amino acid, embodies this principle. Its rigid, four-membered ring system locks the relative orientation of the amino and carboxylic acid functional groups into a specific cis configuration, making its hydrochloride salt a valuable and versatile building block for sophisticated chemical design.

This technical guide provides a comprehensive overview of cis-2-Aminocyclobutanecarboxylic acid hydrochloride for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on the scientific rationale behind its use in peptidomimetics and as a component for targeted protein degraders.

Physicochemical and Structural Properties

The hydrochloride salt of cis-2-Aminocyclobutanecarboxylic acid is typically a stable, solid compound, amenable to standard laboratory handling and storage conditions. Its core value lies in the predictable geometry of the cyclobutane ring.

Core Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 551936-38-0 | [1][2] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| Canonical SMILES | C1CN.Cl | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Purity (Typical) | ≥97% | [1] |

| Storage | Room Temperature | [1] |

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a dedicated public database spectrum for this specific salt is elusive, data from its derivatives and related structures provide a strong basis for expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid ring structure and the diastereotopic nature of the methylene protons.

Expected Chemical Shifts (in D₂O):

-

C1-H and C2-H: These methine protons, attached to the carbons bearing the carboxylic acid and amino groups, would likely appear as complex multiplets in the range of 3.5 - 4.2 ppm . The specific shifts and coupling constants are highly sensitive to the puckering of the cyclobutane ring.

-

Cyclobutane Ring CH₂ Protons: The four methylene protons on C3 and C4 will appear as distinct, coupled multiplets, typically in the upfield region of 1.8 - 2.8 ppm .[5] Due to the cis relationship and ring strain, significant geminal and vicinal coupling would be observed.

¹³C NMR Spectroscopy

Expected Chemical Shifts (in D₂O):

-

Carbonyl Carbon (C=O): ~175 - 180 ppm

-

C1 and C2 (CH-COOH and CH-NH₃⁺): ~50 - 60 ppm

-

C3 and C4 (Ring CH₂): ~20 - 35 ppm

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .

-

N-H Stretch (Ammonium Salt): A broad band, often with fine structure, centered around 3000-3200 cm⁻¹ , overlapping with the O-H and C-H stretches.

-

C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹ .[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹ .

-

N-H Bend (Amine Salt): A medium to strong band around 1500-1600 cm⁻¹ .[6]

Synthesis and Manufacturing

The synthesis of enantiomerically pure cis-2-aminocyclobutane-1-carboxylic acid is a non-trivial process that requires stereocontrolled methodologies. A key strategy involves the elaboration of a suitable cyclobutane precursor, followed by standard functional group manipulations.

Protocol: Stereoselective Synthesis of the Parent Amino Acid

The following protocol is adapted from a published stereoselective synthesis of the parent amino acid, which can then be converted to the hydrochloride salt.[7] This multi-step sequence demonstrates a robust pathway to access this valuable building block.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Steps (Conceptual):

-

Cyclobutane Ring Formation: A common starting point involves a [2+2] cycloaddition to form a suitably substituted cyclobutane or cyclobutene ring.

-

Functionalization: The ring is then functionalized to introduce precursors for the amino and carboxylic acid groups with the desired cis stereochemistry. This can involve steps like epoxidation, ring-opening, and oxidation/reduction sequences.

-

Resolution: If a racemic synthesis is performed, the enantiomers are resolved. This is often achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

-

Deprotection and Salt Formation: All protecting groups are removed, typically under acidic conditions. The final free amino acid is then dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or as gaseous HCl) to precipitate the desired hydrochloride salt. The product is then isolated by filtration and dried.

Core Applications in Research and Development

The unique conformational rigidity of cis-2-Aminocyclobutanecarboxylic acid makes it a powerful building block in two key areas of advanced chemical biology and drug discovery.

Peptidomimetics and Foldamers: Engineering Molecular Shape

Peptides are notoriously flexible and susceptible to enzymatic degradation, limiting their therapeutic potential. Incorporating rigid, non-natural amino acids like the cis-2-aminocyclobutane core is a proven strategy to overcome these limitations.

Causality of Experimental Choice: The cis configuration forces the peptide backbone into a specific, predictable geometry. High-resolution NMR studies have revealed that oligomers containing the (1S,2S)-2-aminocyclobutane-1-carboxylic acid residue adopt a well-defined, extended strand-like structure .[8] This is a direct consequence of the fixed spatial relationship between the points of chain entry and exit on the cyclobutane ring. This contrasts with other cyclic amino acids that might induce helical or turn motifs.[9][10]

This pre-organization allows researchers to:

-

Design Novel Secondary Structures: Create synthetic oligomers (foldamers) with predictable shapes that can mimic the surfaces of proteins.

-

Enhance Proteolytic Stability: The unnatural backbone is resistant to cleavage by proteases.

-

Improve Cell Penetration: The defined conformation and charge presentation can be optimized to create cell-penetrating peptides (CPPs) for intracellular drug delivery.[11]

Caption: The incorporation of cis-ACBC induces an ordered structure.

Targeted Protein Degradation: A Building Block for PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC consists of three parts:

-

A "warhead" ligand that binds the target protein.

-

An E3 ligase-recruiting ligand.

-

A chemical linker that connects the two.

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for allowing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13]

Rationale for Use: this compound is commercially supplied as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTAC linkers.[1] The rationale is compelling:

-

Structural Rigidity: The cyclobutane ring provides a rigid, sp³-rich scaffold, which can help to optimize the spatial orientation of the two ends of the PROTAC molecule. This reduces the entropic penalty of binding and can lead to more potent and selective degraders.

-

Vectorial Control: The defined cis stereochemistry provides precise control over the exit vectors from the linker core, allowing for systematic exploration of the geometric requirements for ternary complex formation.

-

Synthetic Versatility: The amino and carboxylic acid groups serve as versatile handles for chemical ligation, allowing it to be readily incorporated into longer linker chains using standard peptide coupling chemistry.

Caption: Role of a rigid linker containing cis-ACBC in a PROTAC.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth and seek medical advice.

-

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is more than a simple amino acid; it is a sophisticated design element for the modern chemist. Its inherent conformational rigidity provides a powerful means to control molecular architecture, leading to the development of highly structured peptidomimetics and offering a promising scaffold for the next generation of targeted protein degraders. As researchers continue to push the boundaries of molecular design, the strategic application of such constrained building blocks will undoubtedly play a pivotal role in the creation of novel therapeutics and advanced materials.

References

-

Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Semantic Scholar. Available at: [Link].

- Illa, O., Olivares, J.A., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron.

-

Folding peptides studied by NMR. SeRMN – NMR Service at UAB. Available at: [Link].

- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186.

-

Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. IRIS Institutional Research Information System. Available at: [Link].

-

Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... ResearchGate. Available at: [Link].

-

cis-2-aminocyclobutane-1-carboxylic acid hydrochloride, min 97%, 250 mg. Lab Alley. Available at: [Link].

-

This compound. PubChem. Available at: [Link].

- Ortuno, R. M., et al. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry.

- Conti, P., et al. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry.

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link].

-

Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). National Center for Biotechnology Information. Available at: [Link].

-

Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. Receptor.AI. Available at: [Link].

-

PROTACs in gastrointestinal cancers. National Center for Biotechnology Information. Available at: [Link].

-

Linkers - Protein Degraders. Asinex. Available at: [Link].

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link].

- Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.

-

A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. ResearchGate. Available at: [Link].

-

2-AMINOCYCLOBUTANECARBOXYLIC ACID, (1S,2S)-. precisionFDA. Available at: [Link].

- Aitken, D. J., et al. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry.

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. Available at: [Link].

-

Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Available at: [Link].

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link].

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link].

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 9. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides [iris.unicampania.it]

- 11. researchgate.net [researchgate.net]

- 12. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform [receptor.ai]

A Technical Guide to the Synthesis of cis-2-Aminocyclobutanecarboxylic Acid Hydrochloride

Introduction

cis-2-Aminocyclobutanecarboxylic acid is a conformationally constrained β-amino acid that has garnered significant interest within the pharmaceutical and materials science sectors. Its rigid cyclobutane scaffold makes it a valuable building block for the synthesis of peptidomimetics, therapeutic natural products, and novel biomimetic polymers.[1] The defined stereochemistry of the cis isomer, in particular, allows for precise control over the three-dimensional structure of larger molecules, influencing their biological activity and material properties. This guide provides an in-depth exploration of the primary synthetic routes to obtain cis-2-aminocyclobutanecarboxylic acid hydrochloride, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Two principal strategies for the synthesis of the target molecule will be discussed: a stereoselective approach employing a photochemical [2+2] cycloaddition, and a method involving the resolution of a racemic mixture of the cis-amino acid. Each section will delve into the underlying chemical principles, provide detailed experimental protocols, and present key data to ensure scientific integrity and reproducibility.

Methodology 1: Stereoselective Synthesis via Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition is an elegant and powerful method for the construction of cyclobutane rings with a high degree of stereocontrol.[2] This approach is particularly advantageous for establishing the cis stereochemistry of the amino and carboxylic acid groups on the cyclobutane core. The key step involves the light-induced reaction between an alkene and a suitable reaction partner, often an enone or a derivative of uracil.[3][4]

Causality of Experimental Choices

The choice of a uracil derivative as the starting material is strategic. Uracil readily undergoes a [2+2] cycloaddition with ethylene upon photochemical activation, and the resulting bicyclic adduct serves as a masked form of the desired cis-2-aminocyclobutanecarboxylic acid. The subsequent steps are designed to unmask the amino and carboxyl functionalities in a controlled manner. The use of a chiral auxiliary on the uracil derivative can also impart enantioselectivity to the cycloaddition, leading to the formation of a single enantiomer of the final product.

Experimental Protocol

The following protocol outlines a representative synthesis of (±)-cis-2-aminocyclobutanecarboxylic acid hydrochloride via a photochemical [2+2] cycloaddition.

Step 1: Photochemical [2+2] Cycloaddition of Uracil and Ethylene

-

A solution of uracil (1 equivalent) in a suitable solvent (e.g., acetone or acetonitrile) is placed in a photochemical reactor equipped with a quartz immersion well and a high-pressure mercury lamp.

-

The solution is cooled to a low temperature (e.g., -78 °C) and ethylene gas is bubbled through the solution.

-

The reaction mixture is irradiated with UV light (typically around 254 nm) while maintaining a continuous flow of ethylene. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude bicyclic adduct.

Step 2: Hydrolytic Ring Opening and Reduction

-

The crude adduct from the previous step is subjected to acidic or basic hydrolysis to open the bicyclic ring system and expose the carboxylic acid and a masked amino group.

-

The resulting intermediate is then reduced, for example, by catalytic hydrogenation, to yield the racemic cis-2-aminocyclobutanecarboxylic acid.

Step 3: Formation of the Hydrochloride Salt

-

The crude amino acid is dissolved in a minimal amount of water or a suitable organic solvent.

-

Concentrated hydrochloric acid is added dropwise to the solution until the pH is acidic (typically pH 1-2).

-

The solution is then concentrated under reduced pressure to induce crystallization of the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield (±)-cis-2-aminocyclobutanecarboxylic acid hydrochloride.[5]

Data Summary

| Step | Key Reagents | Typical Conditions | Typical Yield | Reference |

| 1 | Uracil, Ethylene | UV irradiation (254 nm), -78 °C | 50-70% | [3][4] |

| 2 | HCl or NaOH, H₂, Pd/C | Reflux, then hydrogenation | 70-90% | [3] |

| 3 | Concentrated HCl | 0 °C to room temperature | >90% | [5] |

Reaction Pathway Visualization

Caption: Photochemical [2+2] cycloaddition route.

Methodology 2: Synthesis via Resolution of a Racemic Mixture

An alternative and often highly practical approach to obtaining enantiomerically pure cis-2-aminocyclobutanecarboxylic acid begins with the synthesis of a racemic mixture of the cis isomer, followed by resolution using a chiral resolving agent.[6][7] This method is particularly useful when a stereoselective synthesis is difficult to achieve or when both enantiomers of the final product are desired.

Causality of Experimental Choices

The core principle of this strategy lies in the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a single enantiomer of a chiral resolving agent. Diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. The choice of resolving agent is critical; chiral amines such as (R)- or (S)-α-phenylethylamine are commonly used for the resolution of acidic compounds like N-protected amino acids.[6][7] Once the diastereomers are separated, the chiral auxiliary is cleaved to yield the individual, enantiomerically pure amino acids.

Experimental Protocol

The following protocol details the synthesis of enantiomerically pure this compound starting from a racemic mixture.

Step 1: Synthesis of Racemic N-Protected-cis-2-Aminocyclobutanecarboxylic Acid

-

A suitable starting material, such as cyclobutanone, is converted to the racemic cis-2-aminocyclobutanecarboxylic acid through a multi-step sequence, which may involve reactions like the Strecker synthesis or other established methods.

-

The amino group of the racemic amino acid is then protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to facilitate the subsequent resolution step.

Step 2: Resolution of the Racemic N-Protected Amino Acid

-

The racemic N-protected cis-2-aminocyclobutanecarboxylic acid (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

One equivalent of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine, is added to the solution.

-

The mixture is heated to reflux to ensure complete salt formation and then allowed to cool slowly to room temperature.

-

The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.

-

The filtrate, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

Step 3: Liberation of the Enantiomerically Pure N-Protected Amino Acid

-

The isolated diastereomeric salt is treated with an acid (e.g., dilute HCl) to break the salt and liberate the N-protected amino acid.

-

The N-protected amino acid is extracted into an organic solvent, and the aqueous layer containing the protonated resolving agent is discarded.

-

The organic layer is dried and the solvent is evaporated to yield the enantiomerically pure N-protected cis-2-aminocyclobutanecarboxylic acid.

Step 4: Deprotection and Formation of the Hydrochloride Salt

-

The N-protecting group is removed under appropriate conditions (e.g., acidolysis with HCl in dioxane for a Boc group, or hydrogenolysis for a Cbz group).

-

The deprotection step directly yields the desired enantiomerically pure this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Data Summary

| Step | Key Reagents | Typical Conditions | Typical Yield | Reference |

| 1 | Racemic amino acid, (Boc)₂O | Basic conditions | >90% | |

| 2 | (R)-(+)-α-phenylethylamine | Methanol, reflux then cool | 40-50% (per enantiomer) | [6][7] |

| 3 | Dilute HCl | Room temperature | >95% | [6] |

| 4 | HCl in dioxane or H₂, Pd/C | Room temperature | >95% | [8] |

Experimental Workflow Visualization

Caption: Resolution of a racemic mixture workflow.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: a stereoselective photochemical [2+2] cycloaddition and the resolution of a racemic mixture. The choice of method will depend on the specific requirements of the researcher, including the need for a particular enantiomer, scalability, and available starting materials. The photochemical route offers an elegant approach to directly establish the desired cis stereochemistry, while the resolution method provides a robust and versatile pathway to both enantiomers. This guide has provided the foundational knowledge and detailed protocols necessary for the successful synthesis of this important constrained β-amino acid, empowering further research and development in the fields of medicinal chemistry and materials science.

References

-

Fernandes, C., Pereira, E., Faure, S., & Aitken, D. J. (2009). Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry, 74(7), 2872–2878. [Link]

-

How to convert amino acid to its hydrochloride? - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chang, Z., Boyaud, F., Guillot, R., Boddaert, T., & Aitken, D. J. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 83(1), 527–534. [Link]

-

A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. (2018). The Journal of Organic Chemistry, 83(1), 527-534. [Link]

-

Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. (2009). The Journal of Organic Chemistry, 74(7), 2872-2878. [Link]

-

Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids - Universidad de La Rioja. (n.d.). Retrieved January 20, 2026, from [Link]

-

A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]

-

Resolution of a Racemic Mixture - Science Learning Center. (n.d.). Retrieved January 20, 2026, from [Link]

-

How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (n.d.). Retrieved January 20, 2026, from [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved January 20, 2026, from [Link]

-

[2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. US2404503A - Preparation of amino acids from their salts - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. figshare.com [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Introduction: The Significance of Constrained Scaffolds in Drug Design

An In-depth Technical Guide to the Stereoselective Synthesis of cis-2-Aminocyclobutanecarboxylic Acid

Cyclobutane-containing amino acids (CBAAs) represent a fascinating and highly valuable class of unnatural amino acids.[1] Their rigid four-membered ring structure introduces significant conformational constraints when incorporated into peptides, making them powerful tools for the design of peptidomimetics with well-defined secondary structures and enhanced metabolic stability.[2][3] Among these, cis-2-aminocyclobutanecarboxylic acid (cis-ACBC) is a particularly important building block. The cis relationship between the amino and carboxylic acid functional groups dictates a specific spatial arrangement that can induce unique folding patterns in peptide chains. However, the synthesis of enantiomerically pure cis-ACBC presents a considerable stereochemical challenge, requiring precise control over the relative and absolute configuration of two contiguous stereocenters on the strained cyclobutane core.

This technical guide provides a comprehensive overview of the key stereoselective strategies for the synthesis of cis-2-aminocyclobutanecarboxylic acid, intended for researchers, chemists, and professionals in the field of drug development. The focus is on the causality behind experimental choices, providing not just protocols but also the scientific rationale for achieving high stereocontrol.

Strategic Approaches to Stereocontrol

The synthesis of cis-ACBC hinges on methodologies that can construct the cyclobutane ring with the desired relative stereochemistry or effectively resolve a mixture of stereoisomers. The most prominent and successful strategies include photochemical [2+2] cycloadditions, the use of chiral auxiliaries for diastereomeric resolution, and enzymatic kinetic resolution.

Strategy 1: Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition is one of the most powerful and direct methods for constructing cyclobutane rings.[4][5] This reaction involves the light-induced union of two olefinic components to form a four-membered ring.[6] A key advantage of this approach, particularly in intramolecular variants, is its inherent propensity to form cis-fused ring systems, directly establishing the required stereochemistry for cis-ACBC.[7][8]

A highly effective application of this strategy involves the intramolecular photocycloaddition of an unsaturated γ-lactam with ethylene.[8] This key step forges the cyclobutane ring with exclusive cis selectivity. Subsequent manipulation of the lactam provides the target amino acid.

Caption: Workflow for cis-ACBC synthesis via photocycloaddition.

Experimental Protocol: Synthesis of Racemic cis-2-Aminocyclobutanecarboxylic Acid via Photocycloaddition [8][9]

This protocol outlines the synthesis starting from a suitable precursor, highlighting the key photochemical step.

Step 1: Photochemical [2+2] Cycloaddition

-

A solution of the starting unsaturated γ-lactam (e.g., a derivative of uracil) in a suitable solvent (e.g., acetone) is prepared in a quartz reaction vessel.

-

The solution is purged with ethylene gas and cooled to a low temperature (e.g., -78 °C).

-

The mixture is irradiated with a medium-pressure mercury lamp (λ > 254 nm) while maintaining a continuous flow of ethylene.

-

The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

The solvent is removed under reduced pressure to yield the crude cis-fused bicyclic lactam.

Step 2: Hydrolytic Ring Opening

-

The crude bicyclic lactam is dissolved in an aqueous acid solution (e.g., 6M HCl).

-

The mixture is heated at reflux for several hours to effect hydrolysis of the lactam and other protecting groups.

-

After cooling, the reaction mixture is concentrated in vacuo.

-

The residue is purified, often by ion-exchange chromatography, to isolate the racemic cis-2-aminocyclobutanecarboxylic acid.

| Parameter | Typical Conditions/Results | Reference |

| Reaction Type | Photochemical [2+2] Cycloaddition | [8] |

| Key Reactants | Unsaturated γ-lactam, Ethylene | [8][9] |

| Stereoselectivity | Highly cis-selective | [8] |

| Overall Yield | ~52% (for a two-step sequence) | [9] |

| Key Advantage | Direct formation of the cis stereochemistry | [4] |

Strategy 2: Chiral Auxiliary-Mediated Diastereomeric Resolution

When a synthetic route produces a racemic mixture of the desired cis-amino acid, chiral auxiliaries offer a robust and reliable method for obtaining both enantiomers in high purity.[10] This strategy involves covalently attaching a single-enantiomer chiral molecule (the auxiliary) to the racemic amino acid. This creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like column chromatography or crystallization.[11]

A widely used class of chiral auxiliaries for this purpose are the Evans oxazolidinones.[10][11] After separation, the auxiliary can be cleaved under non-destructive conditions, yielding the enantiomerically pure cis-ACBC derivatives and allowing for the recovery of the auxiliary.

Caption: Resolution of racemic cis-ACBC using a chiral auxiliary.

Experimental Protocol: Resolution of Racemic Boc-cis-ACBC [11]

This protocol describes the separation of enantiomers from a racemic N-Boc-protected cis-ACBC starting material.

Step 1: Derivatization with Chiral Auxiliary

-

To a solution of racemic N-Boc-cis-ACBC (1.0 eq) in anhydrous THF at 0 °C, add a coupling agent (e.g., pivaloyl chloride) followed by a base (e.g., triethylamine).

-

In a separate flask, treat the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with a strong base (e.g., n-butyllithium) in THF at -78 °C to form the lithium salt.

-

Transfer the activated amino acid solution to the lithium salt of the auxiliary at -78 °C and allow the reaction to proceed.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

-

Purify the crude product to yield the mixture of diastereomeric N-acylated oxazolidinones.

Step 2: Diastereomer Separation and Auxiliary Cleavage

-

Separate the diastereomers using silica gel flash column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).

-

To cleave the auxiliary from a separated diastereomer, dissolve it in a THF/water solution at 0 °C.

-

Add aqueous hydrogen peroxide followed by lithium hydroxide and stir until the reaction is complete.

-

Work up the reaction to isolate the enantiomerically pure N-Boc-cis-ACBC. The chiral auxiliary can be recovered from the reaction mixture.

| Parameter | Typical Conditions/Results | Reference |

| Auxiliary Type | Chiral Oxazolidin-2-one | [11] |

| Separation Method | Flash Column Chromatography | [11] |

| Cleavage Condition | LiOH / H₂O₂ | [11] |

| Outcome | Access to both enantiomers in pure form | [11] |

| Key Advantage | High enantiomeric purity, auxiliary is recoverable | [10] |

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an elegant and environmentally benign strategy that leverages the high stereoselectivity of enzymes. In this process, an enzyme, typically a lipase or protease, selectively acts on one enantiomer of a racemic mixture, converting it into a different compound. This leaves the unreacted enantiomer in high enantiomeric excess.

For resolving cis-ACBC derivatives, Candida antarctica lipase B (CAL-B) is highly effective. It can selectively hydrolyze one enantiomer of a racemic ester of cis-ACBC, allowing for the easy separation of the resulting carboxylic acid (from one enantiomer) and the unreacted ester (the other enantiomer).[12]

Caption: General scheme for enzymatic kinetic resolution of cis-ACBC ester.

Experimental Protocol: CAL-B Catalyzed Resolution of Racemic cis-ACBC Ethyl Ester [12]

Step 1: Enzymatic Hydrolysis

-

Dissolve the racemic ethyl ester of N-protected cis-ACBC in a suitable buffer solution (e.g., phosphate buffer) or an organic solvent (e.g., tert-butyl methyl ether).

-

Add the lipase (e.g., immobilized CAL-B).

-

Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Stop the reaction by filtering off the immobilized enzyme.

Step 2: Product Separation

-

Acidify the filtrate to a low pH (e.g., pH 2) with aqueous HCl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

The organic layer will contain the unreacted ester enantiomer.

-

The aqueous layer can be extracted separately to isolate the hydrolyzed carboxylic acid enantiomer.

-

Both products can be further purified and deprotected as needed.

| Parameter | Typical Conditions/Results | Reference |

| Enzyme | Candida antarctica lipase B (CAL-B) | [12] |

| Substrate | Racemic N-protected cis-ACBC ester | [12] |

| Enantioselectivity (E-factor) | High (E > 200) | [12] |

| Outcome | High enantiomeric excess (>99% ee) for both acid and ester | [12] |

| Key Advantage | Mild reaction conditions, high selectivity, green chemistry |

Conclusion

The stereoselective synthesis of cis-2-aminocyclobutanecarboxylic acid is a critical endeavor for advancing peptide science and medicinal chemistry. The choice of synthetic strategy depends on the specific requirements of the research, available starting materials, and desired scale. Photochemical [2+2] cycloaddition offers a direct and elegant route to the racemic cis scaffold. For obtaining enantiomerically pure compounds, both chiral auxiliary-mediated resolution and enzymatic kinetic resolution stand out as powerful and reliable methods. Each approach provides a robust pathway to this valuable constrained amino acid, enabling the exploration of novel peptidomimetics and therapeutic agents.

References

-

Declerck, V., & Aitken, D. J. (2011). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Amino Acids, 41(3), 587-595. [Link]

-

Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 108(3), 1052-1103. [Link]

-

Vila-Viçosa, D., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. European Journal of Organic Chemistry, 2021(41), 6022-6027. [Link]

-

García-López, V., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3561. [Link]

-

Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Catalysis, 12(16), 10191–10197. [Link]

-

ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... ResearchGate. [Link]

-

Aitken, D. J., et al. (2015). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Amino Acids, 47(9), 1957-1963. [Link]

-

Fülöp, F. (2007). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 107(7), 3051-3109. [Link]

-

Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PubMed Central, 2008-PMCID: PMC2636784. [Link]

-

Al-Harrasi, A., et al. (2018). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 23(10), 2690. [Link]

-

ResearchGate. (n.d.). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]

-

Majer, P., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 88(21), 15449–15456. [Link]

-

ResearchGate. (n.d.). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. ResearchGate. [Link]

-

Izquierdo, S., et al. (2016). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications. [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

-

ResearchGate. (n.d.). First Synthesis of (1S,2S)- and (1R,2R)-1-Amino-2-isopropylcyclobutanecarboxylic Acids by Asymmetric Strecker Reaction from 2-Substituted Cyclobutanones. ResearchGate. [Link]

-

ResearchGate. (n.d.). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. ResearchGate. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

ResearchGate. (n.d.). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. [Link]

-

Sci-Hub. (n.d.). Asymmetric Synthesis of Cyclic β-Amino Acids. Sci-Hub. [Link]

-

ResearchGate. (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase... ResearchGate. [Link]

-

ResearchGate. (n.d.). A) Synthesis of cyclobutenecarboxylic acids 27c–e. B) Reactions of cis‐... ResearchGate. [Link]

-

Kiss, L., et al. (2012). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 8, 1269–1275. [Link]

-

ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Chemical Biology, 5(6), 576-591. [Link]

-

Maruyama, T., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3379–3384. [Link]

-

Knight, J. G., et al. (2012). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 77(23), 10790–10803. [Link]

Sources

- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the NMR Spectral Analysis of cis-2-Aminocyclobutane-1-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: January 20, 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectrum of cis-2-aminocyclobutane-1-carboxylic acid hydrochloride. As a constrained β-amino acid, this molecule and its derivatives are of significant interest in medicinal chemistry and drug development. Understanding its precise structural features through NMR spectroscopy is paramount for its application in peptide synthesis and as a scaffold in novel therapeutics. This guide will delve into the theoretical underpinnings of the expected ¹H and ¹³C NMR spectra, provide detailed experimental protocols for data acquisition, and offer a thorough interpretation of the spectral data, grounded in established principles of NMR spectroscopy and data from analogous structures.

Introduction: The Structural Significance of a Constrained β-Amino Acid

cis-2-Aminocyclobutane-1-carboxylic acid is a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The cyclobutane ring imposes significant constraints on the molecule's torsional angles, making it a valuable tool for probing receptor-binding conformations and for the design of peptidomimetics with enhanced stability and specific secondary structures. The hydrochloride salt form ensures solubility in aqueous media and protonation of the amino group, which significantly influences the electronic environment and, consequently, the NMR spectrum.

Accurate interpretation of the NMR spectrum is crucial for confirming the cis stereochemistry and for identifying the distinct chemical environments of each proton and carbon atom within the molecule. This guide will provide the foundational knowledge for researchers to confidently analyze and utilize the NMR data of this important synthetic building block.

Theoretical Principles: Predicting the NMR Spectrum

Due to the lack of a publicly available, experimentally verified NMR spectrum for cis-2-aminocyclobutane-1-carboxylic acid hydrochloride, this guide will present a detailed prediction of the expected ¹H and ¹³C NMR spectra. This prediction is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of data from structurally related compounds such as other cyclobutane derivatives and cyclic amino acid hydrochlorides.[1][2]

The puckered nature of the cyclobutane ring leads to a non-planar geometry, resulting in axial and equatorial-like positions for the substituents and protons. This conformational preference significantly impacts the observed coupling constants.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the constrained nature of the cyclobutane ring and the presence of two functional groups. The chemical shifts are influenced by the inductive effects of the protonated amino group (-NH₃⁺) and the carboxylic acid group (-COOH), as well as by anisotropic effects.[3]

Molecular Structure and Proton Numbering

Caption: Structure of cis-2-aminocyclobutane-1-carboxylic acid hydrochloride with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H1 | ~3.5 - 3.8 | Multiplet | J(H1,H2), J(H1,H4a), J(H1,H4b) | Alpha to the electron-withdrawing carboxylic acid group, expected to be downfield. |

| H2 | ~3.8 - 4.1 | Multiplet | J(H2,H1), J(H2,H3a), J(H2,H3b) | Alpha to the electron-withdrawing protonated amino group, expected to be the most downfield of the ring protons. |

| H3a, H3b | ~2.2 - 2.8 | Multiplet | Geminal and vicinal couplings | Methylene protons adjacent to the C2 carbon. Diastereotopic and will exhibit complex splitting. |

| H4a, H4b | ~2.0 - 2.6 | Multiplet | Geminal and vicinal couplings | Methylene protons adjacent to the C1 carbon. Diastereotopic and will exhibit complex splitting. |

| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | - | Exchangeable protons, typically broad and downfield. |

| -COOH | ~10.0 - 12.0 | Broad Singlet | - | Exchangeable proton of the carboxylic acid, highly deshielded.[4] |

Rationale: The predictions are based on the known effects of substituents on cyclobutane rings. The protons alpha to the electron-withdrawing groups (H1 and H2) will be shifted downfield. The proton alpha to the -NH₃⁺ group (H2) is expected to be further downfield than the proton alpha to the -COOH group (H1). The methylene protons (H3 and H4) will be in the more shielded region of the spectrum and will likely appear as complex, overlapping multiplets due to geminal and vicinal couplings. The cis relationship between H1 and H2 will influence their coupling constant.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with each carbon atom in a unique chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~45 - 55 | Alpha to the carboxylic acid group. |

| C2 | ~50 - 60 | Alpha to the protonated amino group. |

| C3 | ~20 - 30 | Methylene carbon. |

| C4 | ~20 - 30 | Methylene carbon. |

| C=O | ~170 - 180 | Carbonyl carbon of the carboxylic acid.[4] |

Rationale: The carbons directly attached to the electronegative substituents (C1 and C2) will be deshielded and appear downfield. The methylene carbons (C3 and C4) will be in the more upfield aliphatic region. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain a high-resolution NMR spectrum of cis-2-aminocyclobutane-1-carboxylic acid hydrochloride, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents. D₂O is often preferred for amino acid hydrochlorides due to its ability to dissolve the salt and mimic a physiological environment. However, the acidic proton of the carboxylic acid and the ammonium protons will exchange with deuterium and will not be observed in D₂O. DMSO-d₆ will allow for the observation of all protons.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is not soluble in D₂O. A common internal standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), which is set to 0.00 ppm. For DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a reference.

Experimental Workflow

Caption: A streamlined workflow for NMR data acquisition and processing.

Spectrometer Parameters

-

¹H NMR:

-

Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

Interpretation and Structural Validation

A detailed analysis of the acquired spectra will allow for the unambiguous assignment of all signals and confirmation of the cis stereochemistry.

-

¹H NMR Analysis: The multiplicities and coupling constants of the signals for H1 and H2 will be critical for confirming the cis configuration. In a puckered cyclobutane ring, the vicinal coupling constant between two cis protons is typically in the range of 8-11 Hz, while the trans coupling can be smaller. The complex splitting patterns of the methylene protons should be analyzed using simulation software if necessary.

-

¹³C NMR Analysis: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule (five in this case). The chemical shifts will be consistent with the predicted values, confirming the presence of the different carbon environments.

-

2D NMR Analysis: COSY will show correlations between H1 and H2, H1 and the H4 protons, and H2 and the H3 protons. HSQC will directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra.

Conclusion

The NMR spectral analysis of cis-2-aminocyclobutane-1-carboxylic acid hydrochloride is a powerful tool for its structural elucidation and quality control. While a publicly available spectrum is not readily accessible, a detailed prediction based on established NMR principles provides a strong foundation for researchers working with this compound. By following the recommended experimental protocols and applying a thorough analytical approach, scientists can confidently verify the structure and stereochemistry of this important molecule, facilitating its application in drug discovery and development.

References

-

A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed, [Link].

-

N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ResearchGate, [Link].

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries, [Link].

-

The Structure of Cyclopropane and Cyclobutane from Proton Nuclear Magnetic Resonance in a Nematic Solvent. Journal of the American Chemical Society, [Link].

-

Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, [Link].

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate, [Link].

-

Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Spectroscopy Letters, [Link].

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature, [Link].

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate, [Link].

-

2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE. Molbase, [Link].

-

1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate, [Link].

-

3-Aminocyclobutane-1-carboxylic acid. PubChem, [Link].

-

12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts, [Link].

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry, [Link].

-

Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. PubChem, [Link].

-

1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed, [Link].

-

Chemical shifts. University of Regensburg, [Link].

-

Is there a website for common 1H or 13C NMR spectra for known compounds? Reddit, [Link].

-

Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Royal Society of Chemistry, [Link].

-

Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins. PubMed, [Link].

-

CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. University of Illinois Urbana-Champaign, [Link].

-

(1S,2R)-2-Aminocyclopentane-1-carboxylic acid. PubChem, [Link].

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, [Link].

-

Identifying amino acids in protein NMR spectra. University of Wisconsin-Madison, [Link].

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts, [Link].

Sources

- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of cis-2-Aminocyclobutanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced potency, selectivity, and metabolic stability is perpetual. Conformationally constrained amino acids have emerged as a powerful tool in this endeavor, offering a means to rigidify peptide backbones and orient pharmacophoric elements in a precise three-dimensional space. Among these, the cis-2-aminocyclobutanecarboxylic acid scaffold has garnered significant attention as a versatile building block for a diverse array of biologically active molecules. Its unique stereochemistry and constrained cyclobutane ring impart specific conformational preferences that can lead to potent and selective interactions with various biological targets. This technical guide provides an in-depth exploration of the biological activities of cis-2-aminocyclobutanecarboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and application of this promising class of compounds. We will delve into their roles as modulators of glutamate receptors, enzyme inhibitors, and as strategic components in the design of stabilized bioactive peptides, providing not only a theoretical framework but also actionable experimental insights to accelerate discovery.

I. Modulation of Glutamatergic Neurotransmission: A Dual-Faceted Approach

The glutamatergic system is the principal excitatory neurotransmitter network in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders. Derivatives of cis-2-aminocyclobutanecarboxylic acid have been identified as potent modulators of two key glutamate receptor subtypes: NMDA receptors and metabotropic glutamate receptors.

A. Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor

NMDA receptors are ionotropic glutamate receptors that, upon activation, permit the influx of Ca²⁺, triggering a cascade of intracellular signaling events.[1][2] Overactivation of these receptors can lead to excitotoxicity, a key pathological process in stroke and neurodegenerative diseases.[3] Consequently, NMDA receptor antagonists are of significant therapeutic interest.

Derivatives of 1-aminocyclobutanecarboxylic acid have been shown to act as potent and selective antagonists at the NMDA receptor.[4] These compounds typically function as competitive antagonists, binding to the glutamate recognition site on the GluN2 subunit of the receptor complex. This binding prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of cations and downstream signaling. The constrained cyclobutane ring is thought to position the amino and carboxyl groups in an optimal orientation for high-affinity binding to the glutamate site.[5]

Diagram 1: NMDA Receptor Antagonism by cis-2-Aminocyclobutanecarboxylic Acid Derivatives

Caption: Competitive antagonism of the NMDA receptor by a cis-2-aminocyclobutanecarboxylic acid derivative.

The potency of these derivatives as NMDA receptor antagonists can be quantified by their ability to inhibit NMDA-induced responses in neuronal preparations. The following table summarizes representative data for potent derivatives.

| Compound ID | 3-Substituent | In Vitro Potency (vs. D-AP5) | Anticonvulsant Activity | Reference |

| 4b | 2'-carboxyethyl | More potent | Parallels NMDA antagonism | [4] |

| 24 | 2'-phosphonoethyl | More potent | Parallels NMDA antagonism | [4] |

| 35 | 2'-carboxyethyl moiety | More potent | Parallels NMDA antagonism | [4] |

| 40 | 2'-phosphonoethyl moiety | More potent | Parallels NMDA antagonism | [4] |

Note: D-AP5 is a standard competitive NMDA receptor antagonist.

A common and functionally relevant method to assess NMDA receptor antagonism is to measure the anticonvulsant activity of the compounds in animal models. The audiogenic seizure-susceptible DBA/2 mouse model is frequently employed.

Workflow: Anticonvulsant Activity in DBA/2 Mice

Caption: Workflow for assessing in vivo anticonvulsant activity.

Step-by-Step Methodology:

-

Animal Acclimatization: House audiogenic seizure-susceptible DBA/2 mice in a controlled environment with a regular light-dark cycle and ad libitum access to food and water for at least one week prior to experimentation.

-

Compound Preparation: Dissolve the cis-2-aminocyclobutanecarboxylic acid derivative in a suitable vehicle (e.g., sterile saline or artificial cerebrospinal fluid) to the desired concentrations.

-

Administration: Administer the test compound or vehicle control via intracerebroventricular (i.c.v.) injection to ensure direct central nervous system exposure.

-

Pre-treatment Interval: Allow a pre-determined time (e.g., 15-30 minutes) for the compound to distribute within the brain.

-

Seizure Induction: Place each mouse individually into a sound-attenuating chamber and expose it to a high-intensity auditory stimulus (e.g., a bell or siren at ~110 dB) for a fixed duration (e.g., 60 seconds).

-

Observation: Observe the mice for the occurrence and severity of seizures, typically characterized by a sequence of wild running, clonic seizures, tonic seizures, and potentially respiratory arrest.

-

Data Analysis: Record the percentage of mice in each treatment group that are protected from each phase of the seizure. Compare the results between the compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., Fisher's exact test).

Causality Insight: The i.c.v. route of administration is chosen to bypass the blood-brain barrier, providing a direct measure of the compound's central activity and confirming that the observed anticonvulsant effect is due to its action within the CNS. The parallelism between in vitro NMDA receptor antagonist potency and in vivo anticonvulsant activity provides strong evidence for the mechanism of action.[4]

B. Positive Allosteric Modulation of the Metabotropic Glutamate Receptor 4 (mGluR4)

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[6] mGluR4, a member of the group III mGluRs, is predominantly located on presynaptic terminals and its activation leads to a decrease in neurotransmitter release.[7][8] Positive allosteric modulators (PAMs) of mGluR4 are of therapeutic interest for conditions characterized by excessive glutamate release, such as Parkinson's disease.[8]

Certain derivatives of cis-2-aminocyclohexanecarboxylic acid, a closely related scaffold, have been identified as potent and selective PAMs of mGluR4.[9] While direct evidence for cis-2-aminocyclobutanecarboxylic acid derivatives is emerging, the principles of action are analogous. PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site.[7] This binding does not activate the receptor directly but enhances its sensitivity to glutamate.[10] Consequently, in the presence of a PAM, a lower concentration of glutamate is required to elicit a response. The signaling cascade initiated by mGluR4 activation involves the Gαi/o subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release from the presynaptic terminal.[7]

Diagram 2: mGluR4 Positive Allosteric Modulation

Caption: Workflow for quantifying mGluR4 PAM activity in a cell-based assay.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing the human mGluR4 receptor.

-

Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation of Adenylyl Cyclase: Add forskolin to the cells to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This establishes a signal window against which inhibition can be measured.

-

Compound Addition: Add the cis-2-aminocyclobutanecarboxylic acid derivative (the putative PAM) at a range of concentrations, along with a fixed, sub-maximal concentration of glutamate (typically the EC₂₀, the concentration that gives 20% of the maximal response).

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes) to allow the compounds to interact with the receptors and modulate the cAMP response.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP signal against the logarithm of the PAM concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Causality Insight: The use of a fixed, sub-maximal concentration of glutamate is critical. It ensures that the observed effect is due to potentiation of the glutamate response, the hallmark of a PAM, rather than direct agonist activity of the test compound. Comparing the response in the presence and absence of the PAM allows for the quantification of its allosteric modulatory effect.

II. Enzyme Inhibition: Targeting Fungal Respiration

Beyond the nervous system, derivatives of aminocyclobutanecarboxylic acid have shown promise as potent enzyme inhibitors, particularly in the field of antifungal drug discovery.

A. Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular respiration. [11]It links the Krebs cycle to oxidative phosphorylation by oxidizing succinate to fumarate and transferring electrons to the ubiquinone pool. [12][13]Inhibition of SDH disrupts this vital process, leading to a shutdown of cellular energy production and ultimately, fungal cell death.

Several 1-aminocyclobutanecarboxylic acid derivatives have been identified as effective succinate dehydrogenase inhibitors (SDHIs). [14]These molecules act as non-competitive inhibitors, binding to the ubiquinone binding site (Qp site) of the SDH complex. [14]This binding event physically obstructs the access of ubiquinone to its reduction site, thereby halting the flow of electrons from succinate and disrupting the entire electron transport chain. The conformational rigidity imparted by the cyclobutane scaffold is a key structural feature that contributes to the high affinity of these inhibitors for the Qp site.

Diagram 3: Inhibition of Succinate Dehydrogenase (Complex II)

Caption: A cis-2-aminocyclobutanecarboxylic acid derivative blocks the ubiquinone binding site of SDH, halting electron transport.

The efficacy of these SDHIs is determined by their ability to inhibit the growth of pathogenic fungi. The half-maximal effective concentration (EC₅₀) is a standard measure of this activity.

| Compound ID | Fungal Species | Antifungal Activity (EC₅₀, mg/L) | Comparison to Standards | Reference |

| A21 | Rhizoctonia solani | 0.03 | Higher than Boscalid, comparable to Fluxapyroxad | [14] |

| A21 | Botrytis cinerea | 0.04 | Higher than Boscalid and Fluxapyroxad | [14] |

| A20 | Porcine SDH (in vitro) | IC₅₀ = 3.73 µM | Comparable potency to Fluxapyroxad | [14] |

Note: Boscalid and Fluxapyroxad are commercial SDHI fungicides.

The antifungal activity of novel cis-2-aminocyclobutanecarboxylic acid derivatives can be determined using a mycelial growth inhibition assay.

Workflow: Mycelial Growth Inhibition Assay

Caption: Workflow for determining the EC₅₀ of an antifungal compound.

Step-by-Step Methodology:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Create a series of dilutions from this stock.

-

Media Amendment: While the PDA is still molten (approximately 45-50°C), add the appropriate volume of each compound dilution to create a range of final concentrations in the agar. Also, prepare a solvent control plate containing only the solvent.

-

Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani). Place the plug, mycelium-side down, in the center of each test and control plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Measurement: After a set incubation period (e.g., 48-72 hours), when the fungal growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the colony in the control group and dt is the average diameter of the colony in the treated group. Plot the inhibition percentage against the compound concentration and use probit analysis to determine the EC₅₀ value.

Causality Insight: This assay provides a direct measure of the compound's ability to inhibit fungal growth. Correlating the EC₅₀ values from this assay with IC₅₀ values from an isolated enzyme assay (like a succinate-DCPIP reductase assay) provides strong evidence that the observed antifungal activity is due to the specific inhibition of succinate dehydrogenase.

III. Peptidomimetic Applications: Enhancing Stability and Bioactivity

The incorporation of non-natural amino acids into peptides is a well-established strategy to overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low bioavailability. The rigid cyclobutane scaffold of cis-2-aminocyclobutanecarboxylic acid makes it an excellent building block for creating peptidomimetics with constrained conformations and enhanced resistance to proteolytic degradation.

Rationale and Application

By replacing a native amino acid in a bioactive peptide with a cis-2-aminocyclobutanecarboxylic acid derivative, it is possible to lock the peptide backbone into a specific conformation that may be more favorable for receptor binding. Furthermore, the non-natural structure of the cyclobutane ring can sterically hinder the approach of proteases, thereby preventing cleavage of adjacent peptide bonds and increasing the in vivo half-life of the peptide.

A crucial step in evaluating peptide analogs is to determine their stability in the presence of proteolytic enzymes, which can be simulated by incubation in human serum or plasma.

Workflow: Peptide Stability Assay in Human Serum

Caption: Workflow for determining the metabolic stability of a peptide analog in human serum.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the peptide analog in an appropriate buffer. Obtain pooled human serum and thaw it on ice, then pre-warm to 37°C.

-

Incubation: Initiate the reaction by adding a small volume of the peptide stock solution to the pre-warmed human serum to achieve the desired final concentration. Incubate the mixture in a shaking water bath at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately stop the enzymatic degradation in the aliquot by adding a quenching solution, such as cold acetonitrile or trichloroacetic acid (TCA). This will precipitate the serum proteins.

-

Protein Precipitation: Vortex the quenched sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Carefully collect the supernatant and analyze it using a sensitive analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the separation and quantification of the intact parent peptide from any degradation products.

-

Data Analysis: Determine the peak area of the intact peptide at each time point. Normalize the peak area at each time point to the peak area at time zero (t=0) to calculate the percentage of peptide remaining. Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂) of the peptide in serum.

Causality Insight: Comparing the half-life of a peptide analog containing a cis-2-aminocyclobutanecarboxylic acid residue to that of the parent, unmodified peptide provides a direct measure of the stability enhancement conferred by the constrained, non-natural amino acid. A significantly longer half-life indicates successful protection against proteolytic degradation.

IV. Conclusion and Future Directions

The cis-2-aminocyclobutanecarboxylic acid scaffold represents a privileged structure in medicinal chemistry, enabling the development of derivatives with a remarkable breadth of biological activities. From fine-tuning neuronal communication through the modulation of glutamate receptors to disrupting the metabolism of pathogenic fungi by inhibiting succinate dehydrogenase, these conformationally constrained molecules offer a versatile platform for drug discovery. Their application as peptidomimetic building blocks further extends their utility, providing a robust strategy to enhance the therapeutic potential of peptide-based drugs.

The experimental protocols and workflows detailed in this guide provide a validated framework for the synthesis, characterization, and biological evaluation of novel cis-2-aminocyclobutanecarboxylic acid derivatives. As our understanding of the structure-activity relationships of this scaffold continues to grow, so too will the opportunities to design next-generation therapeutics with improved efficacy, selectivity, and drug-like properties. Future research will undoubtedly uncover new biological targets for this versatile chemical entity, further solidifying its place in the modern drug discovery arsenal.

References

-

ResearchGate. (n.d.). Schematic depiction of NMDA receptor signaling pathway along with a GTP-binding protein-coupled receptor (GPCR) signaling pathway for autophagy/mitophagy. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 25). What are mGluR4 positive allosteric modulators and how do they work? Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of NMDA receptor complex. The NMDA receptor is an... Retrieved from [Link]

-

ResearchGate. (n.d.). A schematic diagram of the regulation of NMDA receptor activity by Gq... Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representations of signaling pathways from NMDA receptors to... Retrieved from [Link]

-

Microbe Notes. (2024, October 15). Electron Transport Chain Unveiled: Steps, Products, Diagram. Retrieved from [Link]

-

ScienceQuery. (2023, May 17). Succinate dehydrogenase. Retrieved from [Link]

-

ResearchGate. (n.d.). An unconventional schematic diagram featuring the succinate... Retrieved from [Link]

-

Wikipedia. (n.d.). Electron transport chain. Retrieved from [Link]

-